molecular formula C17H13N5O2 B607843 GSK467

GSK467

Katalognummer: B607843
Molekulargewicht: 319.32 g/mol
InChI-Schlüssel: ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

  • Antiproliferative Effects :
    • GSK467 has demonstrated significant antiproliferative effects against human multiple myeloma cells, with an IC50 value of approximately 26 nM. In vitro studies indicated that treatment with this compound inhibited spheroid formation, colony formation, invasion, and migration of hepatocellular carcinoma (HCC) cells .
  • In Vivo Studies :
    • In animal models, this compound has shown efficacy in reducing tumor growth by modulating pathways associated with cancer cell proliferation. For instance, it promotes the expression of microRNA-448 while inhibiting the YTHDF3/ITGA6 pathway in female BALB/c nude mice .
  • Case Study: KDM5B Inhibition in Macrophages :
    • A study demonstrated that this compound inhibits KDM5B activity in macrophages, leading to altered immune responses that could potentially be harnessed for therapeutic strategies against cancer .

Data Tables

Application Area Effect Observed IC50 Value Model Used
Multiple MyelomaAntiproliferative effect26 nMHuman multiple myeloma cells
Hepatocellular CarcinomaInhibition of spheroid formation>50 μMHCC cell lines
Macrophage FunctionAltered immune responseN/AIn vitro macrophage assays

Future Directions and Potential

The unique properties of this compound position it as a promising candidate for further research into its role in epigenetics and cancer therapy. The compound's ability to selectively inhibit KDM5B suggests potential applications not only in oncology but also in understanding other diseases influenced by histone modifications.

Case Studies Highlighting Efficacy

  • Study on Gastric Cancer : Research indicated that inhibition of KDM5B using this compound significantly reduced the proliferation and clonogenic ability of gastric cancer cells, showcasing its potential as a therapeutic target .
  • Neurodegenerative Disease Models : Investigations into models of Parkinson's disease have suggested that this compound may also have neuroprotective effects through its action on histone demethylases, indicating broader implications beyond oncology .

Wirkmechanismus

Target of Action

GSK467, also known as 2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one, is a cell penetrant and selective inhibitor of KDM5B (JARID1B or PLU1) . KDM5B is a histone demethylase that plays a crucial role in regulating gene expression. It is involved in various biological processes, including cell proliferation and stem cell self-renewal and differentiation .

Mode of Action

This compound interacts with KDM5B by binding to its active site. It has a Ki value of 10 nM, indicating a high affinity for KDM5B . This compound shows an apparent 180-fold selectivity for KDM4C and no measurable inhibitory effects toward KDM6 or other Jumonji family members . This selective inhibition of KDM5B alters the methylation status of histones, thereby affecting gene expression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone methylation pathway. By inhibiting KDM5B, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4). This leads to an increase in the levels of tri-methylated H3K4 (H3K4me3), a mark associated with active transcription . The downstream effects of this alteration in histone methylation include changes in gene expression patterns, which can influence various cellular processes.

Pharmacokinetics

It is noted that this compound is a cell-penetrant compound , suggesting that it can cross cell membranes to reach its target

Result of Action

The inhibition of KDM5B by this compound leads to changes in gene expression, primarily due to the increased levels of H3K4me3. This can have various molecular and cellular effects, depending on the specific genes affected. For instance, in multiple myeloma cells, this compound has been shown to have an antiproliferative effect .

Vorbereitungsmethoden

The synthesis of GSK467 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with careful control of temperature and pH to ensure optimal yield and purity . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with scale-up considerations for commercial viability.

Analyse Chemischer Reaktionen

Biologische Aktivität

GSK467 is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), which plays a critical role in epigenetic regulation and has been implicated in various malignancies. The compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression through histone methylation.

This compound specifically targets the JmjC domain of KDM5B, inhibiting its demethylase activity. The compound has demonstrated an IC50 value of approximately 26 nM , indicating potent inhibition of KDM5B activity. This inhibition can lead to increased levels of H3K4me3, a histone mark associated with active transcription, thereby potentially reactivating silenced tumor suppressor genes and altering cancer cell behavior .

Selectivity

This compound exhibits significant selectivity for KDM5B over other related demethylases. It shows a 180-fold selectivity for KDM5B compared to KDM4C, making it a valuable tool for studying the specific roles of KDM5B in cellular processes and disease states .

In Vitro Studies

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including multiple myeloma. Treatment with concentrations ranging from 0 to 100 µM over six days resulted in significant reductions in cell viability, underscoring its potential as an anticancer agent .

Cancer Treatment

A study investigating the effects of this compound on lung tissues from mice revealed that treatment led to milder inflammatory injuries and preserved alveolar structures compared to untreated controls. This suggests that this compound may mitigate tissue damage during inflammatory responses, highlighting its dual role as both an inhibitor of KDM5B and a modulator of inflammation .

Autoimmune Diseases

Research into autoimmune conditions has also indicated that this compound's modulation of KDM5B may influence macrophage activity. In synovial macrophages from rheumatoid arthritis patients, KDM5B expression was significantly altered, which could be linked to the inflammatory processes characteristic of such diseases. This compound's ability to inhibit KDM5B may provide insights into therapeutic strategies for managing autoimmune disorders .

Structural Insights

The crystal structure of the KDM5B enzyme in complex with this compound has been elucidated, providing valuable information on the binding interactions at the molecular level. This structural data can guide further drug development efforts aimed at creating more selective and effective inhibitors targeting KDM5B .

Summary of Key Data

Parameter Value
Target KDM5B (JARID1B)
IC50 26 nM
Selectivity 180-fold for KDM5B over KDM4C
Antiproliferative Activity Effective against multiple myeloma cells
Impact on Inflammation Reduces inflammatory injury in lung tissues

Eigenschaften

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does GSK467 interact with its target protein, JARID1B?

A1: While the provided abstracts don't explicitly detail the interaction mechanism, the research article titled "Crystal structure of human JARID1B in complex with this compound" [] strongly suggests that this compound directly binds to the JARID1B protein. JARID1B is a histone demethylase, a type of enzyme that removes methyl groups from histones, thereby influencing gene expression. The determination of the crystal structure of the complex implies that this compound likely occupies the enzyme's active site, potentially inhibiting its activity. Further analysis of the crystal structure would be needed to understand the specific interactions between this compound and the amino acid residues of JARID1B.

Q2: What is the significance of studying this compound in the context of histone demethylase inhibitors?

A2: The research article "Structural analysis of human KDM5B guides histone demethylase inhibitor development" [] highlights the importance of structural information for developing inhibitors targeting histone demethylases like KDM5B. While this article doesn't directly discuss this compound, it underscores the relevance of understanding the binding modes of inhibitors to these enzymes. This compound, by binding to JARID1B, another histone demethylase, could serve as a starting point for developing more potent and selective inhibitors of this enzyme family. The structural insights gained from studying this compound in complex with JARID1B can be extrapolated to guide the development of novel therapeutic agents targeting histone demethylases for various diseases, including cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.